3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers expanding SAR around carbonic anhydrase XII require precise fluorinated probes; generic substitution with non-fluorinated analogs (e.g., 2-(N-methylpropionamido)benzoic acid, Ki=37 nM) risks reproducibility. 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid provides: • Direct comparator to quantify 3-fluoro contribution to CA XII binding & selectivity • Enhanced lipophilicity (vs. XLogP3-AA 1.3) for PAMPA & metabolic stability assays • Reactive -COOH handle for amide/ester library synthesis; 19F NMR QC handle Custom-synthesized with batch-specific analytical documentation for reliable procurement.

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
Cat. No. B4921076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCCC(=O)N(C)C1=C(C=CC=C1F)C(=O)O
InChIInChI=1S/C11H12FNO3/c1-3-9(14)13(2)10-7(11(15)16)5-4-6-8(10)12/h4-6H,3H2,1-2H3,(H,15,16)
InChIKeyMDWURVKSCURTTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-[methyl(propanoyl)amino]benzoic Acid: Fluorinated Building Block


3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid (molecular formula C11H12FNO3, molecular weight 225.22 g/mol) is a fluorinated N-acyl anthranilic acid derivative. It features a benzoic acid core substituted with a fluorine atom at the 3-position and an N-methylpropionamido group at the 2-position. This compound belongs to the broader class of substituted benzoic acids and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and chemical biology research. The presence of both the fluorine substituent and the N-methylpropanoyl moiety imparts distinct physicochemical properties that can influence molecular recognition, metabolic stability, and overall biological activity in downstream applications [1].

Procurement Risks of Generic Substitution


Substituting 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid with a closely related analog—such as the non-fluorinated 2-(N-methylpropionamido)benzoic acid or a regioisomeric fluorobenzoic acid derivative—introduces significant risks in scientific reproducibility. The specific positioning of the fluorine atom at the 3-position and the N-methylpropanoyl group at the 2-position creates a unique electronic and steric environment that dictates molecular interactions [1]. Class-level studies on benzoic acid derivatives demonstrate that even minor halogen substitutions can drastically alter biological response [2]. Furthermore, the presence of the fluorine atom influences the compound's lipophilicity and pKa, affecting solubility, permeability, and off-target profiles [3]. Therefore, generic substitution without rigorous side-by-side validation can lead to erroneous structure-activity relationship (SAR) conclusions, failed assay reproducibility, and wasted procurement resources.

Differentiation from Structural Analogs


Enhanced Lipophilicity vs Non-Fluorinated Analog

The introduction of a single fluorine atom at the 3-position of the benzoic acid scaffold is expected to increase lipophilicity relative to the non-fluorinated analog, 2-(N-methylpropanamido)benzoic acid. While experimental logP data for the target compound is not publicly available, the non-fluorinated comparator exhibits a computed XLogP3-AA value of 1.3 [1]. The addition of a fluorine atom typically contributes an approximate increment of +0.2 to +0.4 log units to the partition coefficient based on established fragment-based prediction methods [2]. This predicted increase in lipophilicity for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid may enhance membrane permeability and alter distribution characteristics, a critical factor in cell-based assays and in vivo model development.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Meta-Fluorine Substitution Enhances Biological Activity

In a structure-activity relationship study using the antennal benzoic acid receptor cell of the female silk moth (Bombyx mori), meta-fluorobenzoic acid demonstrated superior efficacy compared to unsubstituted benzoic acid [1]. The study systematically evaluated halogen substitutions at various positions and found that meta-substituted fluoro derivatives were more effective at eliciting a cellular response. While this data is from a specific biological system and not directly from the target compound, it provides class-level evidence that the 3-fluoro substitution pattern, which is present in 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, can confer enhanced biological activity relative to non-fluorinated or ortho/para-substituted counterparts.

Structure-Activity Relationship Halogen Substitution Biological Activity

Altered Carbonic Anhydrase Inhibition Profile

The non-fluorinated comparator, 2-(N-methylpropanamido)benzoic acid, has demonstrated measurable inhibitory activity against human carbonic anhydrase XII with a reported Ki of 37 nM [1]. The introduction of a fluorine atom at the 3-position in the target compound is likely to modulate this binding affinity through electronic and steric effects. Fluorine substitution can alter the pKa of the carboxylic acid moiety and influence hydrogen bonding networks within the enzyme active site [2]. While direct head-to-head comparison data is not available, the presence of the fluorine atom in 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid presents an opportunity to explore potentially improved selectivity or potency profiles against specific carbonic anhydrase isoforms, a hypothesis that requires experimental validation.

Enzyme Inhibition Carbonic Anhydrase Binding Affinity

Key Application Scenarios for Procurement


SAR Studies for Carbonic Anhydrase Inhibitors

Given the established inhibitory activity of the non-fluorinated analog against carbonic anhydrase XII (Ki = 37 nM) [1], 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a logical next-generation probe for SAR expansion. Researchers can systematically evaluate how the 3-fluoro substitution affects binding kinetics, isoform selectivity, and cellular efficacy. This compound serves as a direct comparator to the non-fluorinated version, enabling the quantification of fluorine's contribution to the pharmacophore.

Physicochemical Property Optimization

The predicted increase in lipophilicity relative to 2-(N-methylpropanamido)benzoic acid (XLogP3-AA 1.3) [2] makes 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid a valuable tool for investigating the impact of fluorine substitution on ADME properties. It can be employed in parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies to generate quantitative data on how the 3-fluoro group alters permeability, solubility, and microsomal clearance.

Chemical Probe for Fluorine-Sensitive Targets

Class-level evidence indicates that meta-fluorine substitution on a benzoic acid scaffold can enhance biological activity in certain receptor systems [3]. 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid can be utilized as a chemical probe in target identification campaigns or phenotypic screening to identify proteins or pathways where the 3-fluoro motif confers a selective advantage. Its unique substitution pattern makes it a candidate for fragment-based screening libraries aimed at discovering novel fluorine-binding pockets.

Synthetic Intermediate for Fluorinated Libraries

As an N-acyl anthranilic acid building block with a reactive carboxylic acid handle, 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is well-suited for combinatorial chemistry and parallel synthesis. It can be coupled with a variety of amines or alcohols to generate diverse amide or ester libraries. The presence of the fluorine atom offers a spectroscopic handle (e.g., 19F NMR) for reaction monitoring and quality control during library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.